Rapid and Sustained Reversal of Edoxaban Anticoagulation: Single-Dose Ciraparantag vs. Placebo
In a Phase I randomized, double-blind, placebo-controlled study, a single IV dose of ciraparantag (100 to 300 mg) administered following a 60 mg oral dose of edoxaban demonstrated full reversal of anticoagulation within 10 minutes of administration, with reversal sustained for 24 hours as measured by whole blood clotting time (WBCT) [1]. Fibrin diameter within clots was restored to normal 30 minutes post-dose, confirmed by scanning electron microscopy and automated image analysis [1].
| Evidence Dimension | Time to full anticoagulation reversal (WBCT normalization) following edoxaban 60 mg |
|---|---|
| Target Compound Data | Ciraparantag 100-300 mg IV: reversal within 10 minutes, sustained for 24 hours |
| Comparator Or Baseline | Placebo (saline IV): no reversal; WBCT remained 37% above baseline |
| Quantified Difference | Placebo group showed persistent prolongation; ciraparantag reduced WBCT from 37% above baseline to within 10% of baseline |
| Conditions | Phase I RCT; 80 healthy male subjects; edoxaban 60 mg oral followed by single IV ciraparantag or placebo; WBCT and SEM fibrin analysis |
Why This Matters
Demonstrates that ciraparantag TFA provides clinically meaningful, sustained reversal with a single bolus dose—eliminating the need for continuous infusion required by competing agents.
- [1] Ansell JE, Bakhru SH, Laulicht BE, et al. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban. Thromb Haemost. 2017;117(2):238-245. View Source
